molecular formula C19H15Cl3N2OS B13823684 [4-(3-Chlorophenyl)piperazin-1-yl](3,6-dichloro-1-benzothiophen-2-yl)methanone

[4-(3-Chlorophenyl)piperazin-1-yl](3,6-dichloro-1-benzothiophen-2-yl)methanone

Cat. No.: B13823684
M. Wt: 425.8 g/mol
InChI Key: HPQMODQDCXVHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The temperature and reaction time can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 4-(3-Chlorophenyl)piperazin-1-ylmethanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as a ligand for certain receptors, influencing biological pathways and offering potential benefits in treating diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the piperazine ring structure but has a fluorophenyl group instead of a chlorophenyl group.

    Sulfur compounds: These compounds contain sulfur atoms and can exhibit similar chemical reactivity.

Uniqueness

The uniqueness of 4-(3-Chlorophenyl)piperazin-1-ylmethanone lies in its specific substitution pattern and the presence of both piperazine and benzothiophene moieties. This combination of structural features allows for a wide range of chemical and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15Cl3N2OS

Molecular Weight

425.8 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3,6-dichloro-1-benzothiophen-2-yl)methanone

InChI

InChI=1S/C19H15Cl3N2OS/c20-12-2-1-3-14(10-12)23-6-8-24(9-7-23)19(25)18-17(22)15-5-4-13(21)11-16(15)26-18/h1-5,10-11H,6-9H2

InChI Key

HPQMODQDCXVHFZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.